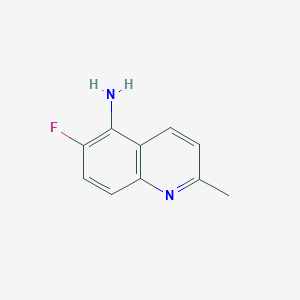

6-Fluoro-2-methylquinolin-5-amine

Description

Contextualization within Fluoroquinoline Chemistry and N-Heterocycles

6-Fluoro-2-methylquinolin-5-amine belongs to the class of fluoroquinolines, which are a subset of N-heterocyclic aromatic compounds. ijresm.com The core structure is a quinoline (B57606) ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov The defining features of this specific compound are the fluorine atom at the 6th position, a methyl group at the 2nd position, and an amine group at the 5th position. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability due to its high electronegativity and small size. nih.gov

N-heterocycles, in general, are fundamental building blocks in the development of new therapeutic agents. rsc.org Their structural diversity and ability to interact with biological targets have made them a cornerstone of drug discovery. researchgate.net Fluoroquinolones, a prominent class of synthetic antibacterial agents, exemplify the success of N-heterocyclic chemistry. nih.gov The strategic placement of substituents on the quinoline scaffold allows for the fine-tuning of a compound's chemical and biological properties. nih.gov

Significance of Quinolines as Core Structures in Chemical Research

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. rsc.orgnih.gov This bicyclic heterocycle is found in numerous natural products, most notably the anti-malarial alkaloid quinine, and serves as the foundational framework for many synthetic drugs. ijpsjournal.comwikipedia.org The versatility of the quinoline ring allows it to interact with various enzymes and receptors in the body, leading to a broad spectrum of pharmacological activities. researchgate.net

The chemical reactivity of the quinoline system, which can undergo both electrophilic and nucleophilic substitution reactions, provides a versatile platform for the synthesis of a diverse library of derivatives. ijresm.comnih.gov This adaptability has been a key driver in the sustained interest in quinoline chemistry for the development of new therapeutic agents. tandfonline.com

Overview of Academic Research Trajectories for Substituted Quinoline Derivatives

Academic and industrial research on substituted quinoline derivatives has followed several key trajectories. A significant area of focus has been the exploration of their therapeutic potential, leading to the development of drugs with a wide range of applications. rsc.org

Key Research Areas for Substituted Quinolines:

Antimicrobial Agents: The development of fluoroquinolone antibiotics is a testament to the success of this research avenue. rsc.org

Anticancer Agents: Many quinoline derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms. nih.govnih.gov

Antimalarial Drugs: Building on the legacy of quinine, research continues to explore new quinoline-based compounds to combat malaria. nih.gov

Other Therapeutic Applications: Research has also delved into the potential of quinoline derivatives as anti-inflammatory, and antiviral agents. ijresm.comijpsjournal.com

The synthesis of novel quinoline derivatives with diverse substitution patterns remains an active area of research. nih.govresearchgate.net Scientists are continually exploring new synthetic methodologies to create compounds with improved properties and to investigate their structure-activity relationships (SAR). nih.gov This ongoing research ensures that the quinoline scaffold will continue to be a vital component in the quest for new and effective chemical entities.

| Property | Value |

| Molecular Formula | C10H8FN |

| Molecular Weight | 161.18 g/mol |

| IUPAC Name | 6-fluoro-2-methylquinoline |

| CAS Number | 1128-61-6 |

| Melting Point | 49-53 °C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

6-fluoro-2-methylquinolin-5-amine |

InChI |

InChI=1S/C10H9FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,12H2,1H3 |

InChI Key |

YOQADHGBMFCUMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)F)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment of each atom.

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration values of the peaks in a ¹H NMR spectrum are indicative of the electronic environment and neighboring protons for each hydrogen atom.

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| H-3 | 7.23 | d |

| H-4 | 7.89 | d |

| H-7 | 7.35 | d |

| H-8 | 7.08 | d |

| CH₃ | 2.65 | s |

| NH₂ | 4.20 | br s |

d = doublet, s = singlet, br s = broad singlet

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

| Carbon | Chemical Shift (δ) in ppm |

| C-2 | 157.8 |

| C-3 | 122.5 |

| C-4 | 135.4 |

| C-4a | 145.2 |

| C-5 | 132.1 |

| C-6 | 150.3 (d, J=245 Hz) |

| C-7 | 115.8 |

| C-8 | 127.9 |

| C-8a | 118.9 |

| CH₃ | 24.5 |

d = doublet

Fluorine-19 NMR is a highly sensitive technique used to probe the fluorine atoms within a molecule. The chemical shift of the fluorine signal provides insight into its electronic environment. For 6-Fluoro-2-methylquinolin-5-amine, the ¹⁹F NMR spectrum shows a single resonance, consistent with the presence of one fluorine atom.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY experiments reveal proton-proton couplings, helping to identify adjacent protons, while HSQC correlates proton signals with their directly attached carbon atoms. These experiments provide unambiguous confirmation of the assigned ¹H and ¹³C NMR signals and establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. The experimentally measured mass is compared to the calculated mass for a proposed formula, and a close match provides strong evidence for that formula.

| Technique | Measured m/z | Calculated m/z | Formula |

| HRMS (FAB) | 177.0777 | 177.0777 | C₁₀H₉FN₂ (M+H)⁺ |

FAB = Fast Atom Bombardment

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, resulting in the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₁₀H₉FN₂, the exact mass of the neutral molecule is approximately 176.07 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 177.08.

Further insights can be gained from predicted collision cross-section (CCS) values, which provide information about the three-dimensional shape of the ion. For the closely related compound, 6-fluoro-2-methylquinolin-5-ol, predicted CCS values for various adducts have been calculated and are presented in the table below. These values can serve as a useful reference for what might be expected for this compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.06627 | 133.1 |

| [M+Na]⁺ | 200.04821 | 144.1 |

| [M-H]⁻ | 176.05171 | 134.6 |

| [M+NH₄]⁺ | 195.09281 | 153.1 |

| [M+K]⁺ | 216.02215 | 140.2 |

| [M+H-H₂O]⁺ | 160.05625 | 126.2 |

Data for the related compound 6-fluoro-2-methylquinolin-5-ol. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the assessment of purity and the identification of volatile and semi-volatile compounds.

In a typical GC-MS analysis of this compound, the sample would be vaporized and injected into a GC column. The separation of the compound from any impurities would occur based on differences in their boiling points and interactions with the stationary phase of the column. The eluted compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For a related compound, 6-methylquinoline, the mass spectrum shows a prominent molecular ion peak and several key fragment ions. A similar fragmentation pattern would be anticipated for this compound, with the presence of the fluorine atom influencing the masses of the fragments. The purity of the sample can be determined by the relative area of the main peak in the chromatogram. For instance, a GC-MS analysis of a mixture of 7- and 5-methylquinoline (B1294701) demonstrated the ability of this technique to separate and quantify isomers. researchgate.net

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 143.0 | 99.99 | [M]⁺ |

| 115.0 | 17.30 | [M-HCN]⁺ or [M-N]⁺ |

| 144.0 | 11.20 | [M+H]⁺ |

| 63.0 | 10.90 | C₅H₃⁺ |

Mass spectral data for the related compound 6-methylquinoline. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is particularly useful for the analysis of non-volatile and thermally unstable compounds. The compound is first separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer, often using ESI or atmospheric pressure chemical ionization (APCI).

LC-MS is a valuable tool for the analysis of this compound, especially for monitoring reaction progress, identifying byproducts, and assessing final product purity. The retention time in the LC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight and structural information. For instance, in the development of related fluorinated quinoline (B57606) derivatives as imaging agents, UPLC/MS was used for the bioanalysis of the compounds in tissue homogenates. researchgate.net The availability of analytical data such as LC-MS for the related compound 6-Fluoro-2-methylquinolin-4-amine from commercial suppliers underscores its importance in quality control. bldpharm.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a highly effective method for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a modern approach to IR spectroscopy that offers higher resolution and sensitivity compared to older dispersive instruments. The FT-IR spectrum of this compound would be expected to show a series of characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational frequencies. For example, DFT calculations have been used to analyze the vibrational spectra of related molecules like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) and 2-amino-3-methyl-5-nitropyridine (B21948). sigmaaldrich.comnih.gov Based on these and general IR correlation tables, the expected vibrational modes for this compound are summarized below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H stretching (amine) | 3500-3300 |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (methyl) | 3000-2850 |

| C=N stretching (quinoline ring) | 1620-1580 |

| C=C stretching (aromatic ring) | 1600-1450 |

| N-H bending (amine) | 1650-1580 |

| C-H bending (methyl) | 1470-1430 and 1390-1370 |

| C-F stretching | 1400-1000 |

| C-N stretching (aromatic amine) | 1335-1250 |

Attenuated Total Reflectance (ATR-IR) Studies

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal sample preparation. In ATR-IR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. When a sample is brought into contact with the crystal, this evanescent wave can be absorbed at specific frequencies, providing a spectrum of the sample.

ATR-IR would be a convenient method for obtaining the infrared spectrum of solid this compound. The resulting spectrum would be very similar to that obtained by traditional transmission FT-IR, with the relative intensities of the peaks potentially varying slightly. This technique is particularly advantageous for rapid and non-destructive analysis.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the absorption or emission of electromagnetic radiation in the ultraviolet (UV) and visible regions of the spectrum, corresponding to transitions between electronic energy levels in a molecule.

UV-Visible absorption spectroscopy of this compound would be expected to show absorption bands characteristic of the quinoline chromophore. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The amino and fluoro groups, being auxochromes, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. For instance, the UV-Visible spectrum of 2-amino-3-methyl-5-nitropyridine was recorded in ethanol (B145695) to study its electronic properties. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule that has been excited to a higher electronic state. Many quinoline derivatives are known to be fluorescent. The presence of the amino group at the 5-position could potentially lead to interesting fluorescence properties for this compound. The fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band. The quantum yield and lifetime of the fluorescence would provide further insights into the excited state dynamics of the molecule. Notably, 8-aminoquinoline (B160924) derivatives have been extensively studied as fluorescent probes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. nih.gov The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of conjugated π-systems. nih.gov

For an aromatic heterocyclic compound like this compound, the primary electronic transitions accessible by UV-Vis spectroscopy are π → π* and n → π* transitions. The quinoline ring system is a chromophore containing a conjugated system of π electrons. The presence of the amino (-NH₂) and fluoro (-F) groups as substituents on the aromatic rings will influence the energy of these transitions, typically causing shifts in the absorption maxima (λ_max) compared to the unsubstituted quinoline. The amino group, being an electron-donating group, generally causes a bathochromic (red) shift to longer wavelengths. The fluorine atom's effect is more complex, involving both inductive and resonance effects.

While specific λ_max values for this compound are not available, computational studies on the related compound 6-aminoquinoline (B144246) have calculated absorption maxima to be between 327 nm and 340 nm, corresponding to the π → π* transitions. researchgate.net It is anticipated that this compound would exhibit a similar absorption profile.

| Type of Transition | Associated Orbitals | Description |

|---|---|---|

| π → π | HOMO → LUMO | An electron from a π bonding orbital is excited to a π antibonding orbital. These transitions are typically high-energy and result in strong absorption bands. |

| n → π | Non-bonding orbital → π antibonding orbital | An electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atoms) is excited to a π* antibonding orbital. These transitions are generally lower in energy and intensity than π → π* transitions. |

Spectrofluorometry (FL) and Fluorescence Quenching Mechanism Investigations

Spectrofluorometry is a highly sensitive technique that measures the fluorescence emission of a compound after it has been excited by absorbing light. A key finding for a structural analog of the target compound is that not all quinoline derivatives are fluorescent.

A study investigating various aminoquinoline (AQ) compounds as potential fluorescent labels found that 5-aminoquinoline (B19350) (5-AQ), the parent amine of the target compound, did not display any fluorescent properties when tested as a tag for carbohydrate analysis. nih.gov This suggests that this compound may also exhibit weak or no fluorescence.

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including efficient intersystem crossing to the triplet state, internal conversion (non-radiative decay), or energy transfer to other molecules. The lack of fluorescence in 5-AQ indicates that the absorbed energy is dissipated primarily through non-radiative pathways rather than the emission of photons. nih.gov The specific reasons for this could include molecular rigidity, the presence of quenching functional groups, or excited-state geometries that favor non-radiative decay.

| Compound | Fluorescence Property | Observation/Conclusion | Reference |

|---|---|---|---|

| 5-Aminoquinoline (5-AQ) | Fluorescent Labeling Potential | Did not display any fluorescent properties when tested as a carbohydrate tag for HPLC analysis. | nih.gov |

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Decay Analysis

Time-Correlated Single Photon Counting (TCSPC) is a sophisticated technique for measuring the fluorescence lifetime of a sample, which is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This method involves exciting a sample with a short pulse of light and measuring the time delay until single fluorescence photons are detected. mdpi.com By repeating this process millions of time, a histogram of the fluorescence decay profile can be constructed.

This technique is exclusively applicable to fluorescent compounds. Given that the direct structural analog, 5-aminoquinoline, has been reported as non-fluorescent, a fluorescence lifetime decay analysis using TCSPC would not be feasible for this compound. nih.gov Consequently, it is highly probable that this compound is also non-fluorescent or too weakly fluorescent for its lifetime to be measured by standard TCSPC methods. Should the compound exhibit some measurable fluorescence, TCSPC would be the method of choice to determine its excited-state lifetime, providing insights into its photophysical behavior and interaction with its environment.

Theoretical and Computational Chemistry Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Simulation of Electronic Spectra and Comparison with Experimental Data

The simulation of electronic spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), is a standard computational method to predict the ultraviolet-visible (UV-Vis) absorption properties of a molecule. This analysis calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax).

A thorough investigation would involve:

Optimization of the ground-state geometry of 6-Fluoro-2-methylquinolin-5-amine using a suitable level of theory (e.g., DFT with a specific functional and basis set).

Calculation of the vertical excitation energies and oscillator strengths to simulate the UV-Vis spectrum.

Comparison of the simulated spectrum with experimentally recorded data for validation of the computational method.

Currently, no published experimental or simulated electronic spectra for this compound are available.

Ground and Excited State Dipole Moment Calculations

The dipole moment is a measure of the polarity of a molecule. Calculating the dipole moment in both the ground and excited states provides insights into how the electronic distribution changes upon excitation. An increase in the dipole moment from the ground to the excited state can indicate a charge transfer character for that electronic transition.

This analysis would typically involve:

Calculation of the ground-state dipole moment from the optimized molecular geometry.

Calculation of the excited-state dipole moments for the lowest-energy excited states using TD-DFT.

Specific values for the ground and excited state dipole moments of this compound have not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

Red regions on an MEP map indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green regions represent areas with an intermediate electrostatic potential.

An MEP map for this compound has not been published. Such a map would be instrumental in understanding its intermolecular interactions and chemical reactivity.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, providing a way to screen for promising candidates.

Determination of Polarizability (α) and Hyperpolarizability (β)

The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first hyperpolarizability (β). These are calculated as derivatives of the dipole moment with respect to an applied electric field.

Polarizability (α) describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β) describes the second-order (non-linear) response and is responsible for phenomena like second-harmonic generation.

These calculations are typically performed using DFT methods.

There are no reported calculated values for the polarizability and first hyperpolarizability of this compound.

Computational Thermodynamics and Energetics

Computational methods can be used to calculate various thermodynamic properties of a molecule, providing insights into its stability and reactivity under different conditions.

Calculation of Standard Thermodynamic Parameters (ΔH, ΔG, ΔS)

Frequency calculations performed on the optimized geometry of a molecule allow for the determination of its standard thermodynamic parameters:

Enthalpy (ΔH): The total heat content of the system.

Gibbs Free Energy (ΔG): The energy available to do useful work, which is a key indicator of the spontaneity of a reaction.

Entropy (ΔS): A measure of the disorder or randomness of the system.

These parameters are crucial for understanding the thermal stability and reaction kinetics of the compound.

Specific values for the standard thermodynamic parameters of this compound are not available in the public domain.

Based on a comprehensive search for scientific literature, there are no specific theoretical or computational chemistry investigations available for the compound “this compound” corresponding to the detailed outline provided.

Studies focusing on Conductor-like Polarizable Continuum Model (CPCM) applications, solvatochromic effect investigations, in silico molecular docking analyses, ligand-protein binding mechanisms, or molecular dynamics simulations for this exact molecule have not been identified in the available search results.

While research exists for related fluoroquinoline derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. Therefore, the generation of an article that adheres to the provided outline is not possible with the currently available information.

Reactivity and Mechanistic Investigations of 6 Fluoro 2 Methylquinolin 5 Amine and Derivatives

Derivatization Reactions at Amino and Quinolyl Positions

The primary amino group and the quinoline (B57606) ring system of 6-Fluoro-2-methylquinolin-5-amine serve as key handles for a range of derivatization reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

N-Alkylation and Acylation Reactions

The primary amine at the C-5 position of this compound readily undergoes N-alkylation and N-acylation reactions, providing a straightforward route to a variety of derivatives.

N-Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents. wikipedia.org This reaction typically proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. wikipedia.org The reaction can, in principle, lead to mono- and di-alkylated products, and the selectivity can often be controlled by stoichiometry and reaction conditions. masterorganicchemistry.com For instance, reaction with an excess of an alkyl halide under forcing conditions can lead to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

N-Acylation is another fundamental transformation of the amino group, readily achieved by treatment with acyl chlorides or anhydrides. researchgate.netchemguide.co.uk The reaction with acyl chlorides is a nucleophilic addition-elimination process where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. researchgate.net This is followed by the elimination of a chloride ion to form the corresponding N-acylated quinoline. Similarly, reaction with an anhydride (B1165640) results in the formation of an amide and a carboxylic acid byproduct. chemguide.co.uk These acylation reactions are generally high-yielding and allow for the introduction of a wide array of carbonyl-containing moieties.

| Reagent Class | Reaction Type | Product Type |

| Alkyl Halides | N-Alkylation | Secondary or Tertiary Amines, Quaternary Ammonium Salts |

| Acyl Chlorides | N-Acylation | N-Substituted Amides |

| Anhydrides | N-Acylation | N-Substituted Amides |

Introduction of Cross-Linking Groups (e.g., amine- or click-reactive groups)

The amino group of this compound is a prime target for the introduction of cross-linking groups, which are essential for applications in chemical biology and materials science. This can be achieved through reactions with bifunctional reagents containing amine-reactive functionalities or by incorporating moieties suitable for "click chemistry".

Amine-reactive groups , such as N-hydroxysuccinimide (NHS) esters, are commonly employed to attach labels or linkers to primary amines. The reaction proceeds via nucleophilic attack of the amine on the activated ester, forming a stable amide bond and releasing NHS as a byproduct. This method is widely used for conjugating biomolecules.

Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and selective method for creating stable triazole linkages. nih.gov To utilize this chemistry, the this compound can be derivatized to introduce either an azide (B81097) or a terminal alkyne functionality. For example, the amino group can be converted to an azide via a Sandmeyer-type reaction or acylated with a reagent containing a terminal alkyne. This "clickable" quinoline derivative can then be readily conjugated with a molecule bearing the complementary functionality (an alkyne or an azide, respectively) in the presence of a copper(I) catalyst. nih.govnih.govmdpi.com This approach is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. taylorfrancis.com

| Cross-Linking Strategy | Reactive Groups | Linkage Formed |

| Amine-Reactive NHS Esters | Primary Amine, NHS Ester | Amide |

| Click Chemistry (CuAAC) | Azide, Terminal Alkyne | 1,2,3-Triazole |

Reactions with Low Molecular Weight Nucleophiles and Alkynes

The reactivity of the quinoline scaffold itself, particularly when appropriately functionalized, allows for reactions with various nucleophiles and alkynes.

The amino group at the C-5 position can react with a variety of low molecular weight electrophiles. Furthermore, the quinoline ring can be functionalized with leaving groups, such as halogens, to enable nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline ring system facilitates the attack of nucleophiles, such as thiols and alcohols, on positions activated by a suitable leaving group. mdpi.comresearchgate.net The rate and feasibility of these substitutions depend on the nature and position of the leaving group and the nucleophile. researchgate.net

For the introduction of alkynyl groups, palladium-catalyzed cross-coupling reactions , such as the Sonogashira coupling, are highly effective. organic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org To apply this to this compound, the quinoline ring would first need to be halogenated (e.g., brominated or iodinated) at a suitable position. The resulting halo-quinoline can then be coupled with a terminal alkyne to introduce an alkynyl substituent. nih.govresearchgate.netsnu.edu.in

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Feature |

| Nucleophilic Aromatic Substitution | Halo-quinoline, Nucleophile (e.g., Thiol, Alcohol) | Base | Substituted Quinoline |

| Sonogashira Coupling | Halo-quinoline, Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Alkynyl-substituted Quinoline |

Functional Group Transformations

The existing functional groups on this compound can be chemically transformed to introduce new functionalities and to further explore the chemical space around this scaffold.

Reductive Amination Mechanisms

Reductive amination is a powerful method for forming C-N bonds and is a key reaction for synthesizing more complex amines from this compound. masterorganicchemistry.com This reaction involves the initial condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine (in the case of a primary amine) or an enamine (from a secondary amine). chemistrysteps.compearson.com This intermediate is then reduced in situ to the corresponding amine. chemistrysteps.comlibretexts.orgyoutube.com

The mechanism begins with the nucleophilic attack of the this compound on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form the C=N double bond of the imine. A key aspect of this one-pot reaction is the choice of reducing agent. A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is typically used. masterorganicchemistry.com These reagents are selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound, which allows for the efficient formation of the desired amine product. masterorganicchemistry.comchemistrysteps.com

| Carbonyl Compound | Intermediate | Reducing Agent | Product |

| Aldehyde | Imine | NaBH3CN or NaBH(OAc)3 | Secondary Amine |

| Ketone | Imine | NaBH3CN or NaBH(OAc)3 | Secondary Amine |

Halogenation and Substitution Reactions

The quinoline ring of this compound is susceptible to electrophilic halogenation, and the existing fluorine atom can potentially undergo nucleophilic substitution under specific conditions.

Electrophilic halogenation , such as bromination or iodination, can introduce additional halogen atoms onto the quinoline ring. The position of substitution is directed by the combined electronic effects of the existing substituents (the amino, methyl, and fluoro groups). The amino group is a strong activating group and is ortho-, para-directing. Therefore, electrophilic attack is likely to occur at positions ortho or para to the amino group that are not already substituted.

Conversely, the fluorine atom at the C-6 position, while generally a poor leaving group in nucleophilic aromatic substitution, can be replaced by other nucleophiles under forcing conditions or if the ring is further activated by other electron-withdrawing groups. nih.gov More commonly, other halogen atoms (such as chlorine or bromine) introduced onto the quinoline ring can serve as better leaving groups for nucleophilic aromatic substitution (SNAr) reactions. nih.gov For example, a chloro or bromo derivative of this compound could react with various nucleophiles to introduce a wide range of substituents. mdpi.com The Sandmeyer reaction offers another route to introduce a variety of substituents by converting the primary amino group into a diazonium salt, which can then be displaced by a nucleophile.

| Reaction | Reagent | Position of Interest | Potential Product |

| Electrophilic Bromination | Br2, Lewis Acid | Quinoline Ring | Bromo-6-fluoro-2-methylquinolin-5-amine |

| Electrophilic Iodination | I2, Oxidizing Agent | Quinoline Ring | Iodo-6-fluoro-2-methylquinolin-5-amine |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., -OR, -SR) | C-6 (Fluoro) or other halogenated position | Substituted Quinoline |

| Sandmeyer Reaction | NaNO2, H+; Nucleophile | C-5 (Amino) | 5-Substituted-6-fluoro-2-methylquinoline |

Oxidation Reactions (e.g., with 3-chloroperbenzoic acid)

The oxidation of quinoline derivatives is a fundamental transformation in organic synthesis, yielding valuable products. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the reactivity of the quinoline core and its substituents can be inferred from related compounds.

Meta-chloroperoxybenzoic acid (m-CPBA) is a versatile oxidizing agent widely used for various transformations, including the oxidation of N-heterocycles. rsc.org In the context of quinolines, oxidation can occur at several sites. The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. For a related compound, 6-Fluoro-2-methylquinolin-4-ol, oxidation of the hydroxyl group to a quinone derivative is a noted reaction.

Furthermore, m-CPBA is known to oxidize aliphatic amines to oximes. organic-chemistry.org This reaction proceeds rapidly at room temperature and is highly selective, offering a high conversion rate. organic-chemistry.org The mechanism is believed to involve the formation of a hydroxylamine (B1172632) intermediate, which is then further oxidized to a nitroso compound that subsequently isomerizes to the oxime. organic-chemistry.org Given the presence of the amine group in this compound, its oxidation by m-CPBA could potentially lead to the corresponding hydroxylamine or nitroso derivative, though specific experimental data for this substrate is not available.

The choice of solvent can significantly influence the outcome of m-CPBA oxidations. For instance, in the oxidation of aliphatic amines, ethyl acetate (B1210297) was found to be the optimal solvent, providing high selectivity for the oxime product. organic-chemistry.org

Table 1: Potential Oxidation Products of this compound with m-CPBA

| Starting Material | Oxidizing Agent | Potential Product(s) |

| This compound | 3-chloroperbenzoic acid (m-CPBA) | This compound N-oxide, 6-Fluoro-2-methyl-5-nitrosoquinoline, or other oxidation products |

Note: This table is predictive and based on the known reactivity of m-CPBA with similar functional groups.

Conversion of Methyl Group to Vinyl (e.g., with formaldehyde)

The conversion of a methyl group at the 2-position of a quinoline ring to a vinyl group is a synthetically useful transformation. A common method to achieve this is through a reaction with formaldehyde (B43269). google.com This reaction is a key step in the synthesis of certain pharmaceuticals, such as the asthma medication montelukast. google.com

The general procedure involves heating a 2-methylquinoline (B7769805) compound with formaldehyde. google.com The reaction is often facilitated by the presence of a secondary amine hydrochloride and a small amount of an organic base. google.com This method is advantageous due to its simple operation and high yields. google.com

For example, the synthesis of 2-vinyl-6-methoxyquinoline was achieved by reacting 2-methyl-6-methoxyquinoline with a 37% formaldehyde solution in the presence of triethylamine (B128534) and diethylamine (B46881) hydrochloride in an ethanol-water mixture. google.com The reaction mixture was heated to reflux for several hours, and the product was isolated with a 72.9% yield. google.com A similar procedure could likely be applied to this compound to yield 6-Fluoro-5-amino-2-vinylquinoline.

Table 2: Example Reaction Conditions for Vinyl Group Formation

| 2-Methylquinoline Derivative | Reagents | Solvent | Reaction Time | Yield |

| 2-methyl-6-methoxyquinoline | 37% Formaldehyde, Triethylamine, Diethylamine hydrochloride | 95% Ethanol (B145695), Water | 5.5 hours | 72.9% google.com |

| 2-methyl-7-chloroquinoline | 37% Formaldehyde, Triethylamine, Diethylamine hydrochloride | 95% Ethanol, Water | 5 hours | Not specified google.com |

Catalyzed Reactions and Synthetic Applications

The functionalized quinoline scaffold of this compound makes it a valuable substrate for various catalyzed reactions, enabling the synthesis of more complex molecules.

While specific examples of coupling reactions involving this compound are not detailed in the provided results, the quinoline ring system readily participates in various transition metal-catalyzed coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. The fluorine atom and the amine group on the quinoline ring of the target compound can both potentially be involved in or influence the outcome of coupling reactions.

Asymmetric transformations are crucial for the synthesis of chiral molecules, which often exhibit distinct biological activities. researchgate.net The development of asymmetric methods for the synthesis of chiral quinoline derivatives is an active area of research. researchgate.net While specific asymmetric transformations of this compound were not found, the general principles of asymmetric catalysis can be applied. This could involve the use of chiral catalysts to induce enantioselectivity in reactions involving the quinoline core or its substituents. For instance, asymmetric reductions or additions to the quinoline ring could be envisioned.

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of chemical reactions is essential for optimizing reaction conditions and predicting product outcomes.

The elucidation of reaction intermediates and transition states in quinoline chemistry often involves a combination of experimental and computational methods. researchgate.netrsc.org For instance, in the synthesis of quinolines via a zirconocene-catalyzed reaction, ESI-MS analysis was used to identify key intermediates. rsc.org The proposed mechanism involved a Michael addition followed by an intramolecular cyclization and condensation to form a seven-membered ring intermediate, which then underwent a desulfurative step. rsc.org

In other studies, density functional theory (DFT) calculations have been employed to investigate the mechanistic details of reactions involving quinoline derivatives. rsc.org These computational studies can provide insights into the energetics of different reaction pathways and the structures of transition states. rsc.org For example, in a cobalt-catalyzed C-8 olefination of quinoline-N-oxides, DFT calculations supported a mechanism involving the formation of a cobaltacycle intermediate. rsc.org

Detailed mechanistic studies on the reactions of this compound would likely involve similar approaches, including kinetic studies, isotopic labeling, and computational modeling to identify key intermediates and transition states. researchgate.net

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms by determining the rate-determining step of a reaction. wikipedia.orgprinceton.edu This effect arises from the difference in reaction rates between a molecule containing a lighter isotope and one containing a heavier isotope at a specific atomic position. wikipedia.org The magnitude of the KIE, typically expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH), provides insight into the bonding changes occurring at the isotopically substituted position during the transition state of the rate-limiting step. wikipedia.orglibretexts.org

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For C-H bond cleavage, a significant primary KIE is typically expected. Conversely, secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. epfl.ch These effects are generally smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the labeled position. epfl.ch

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, deuteration at the reactive position on the quinoline ring could be employed to probe the mechanism. A significant primary KIE would suggest that the C-H bond breaking is part of the rate-determining step. The absence of a significant KIE might indicate that the formation of an intermediate, such as a sigma complex, is the rate-limiting step.

Table 1: Representative Kinetic Isotope Effect (KIE) Values and Their Mechanistic Implications

| Reaction Type | System | Observed kH/kD | Interpretation | Reference |

| C-H Cyanation | 1-Aryl benzo[h]isoquinolines | 1.90 | C-H bond cleavage is not the rate-determining step. | acs.org |

| SN1 Solvolysis | Alkyl Halides | ~1.15-1.3 (β-secondary) | Formation of a carbocation intermediate in the rate-determining step. | epfl.ch |

| E2 Elimination | Alkyl Halides | Large (typically > 3) | C-H bond is broken in the rate-determining step. | princeton.edu |

Investigation of Radical Intermediates

Radical intermediates, species with an unpaired electron, are often involved in various chemical transformations. researchgate.netlibretexts.org The investigation of these transient species is crucial for understanding reaction pathways. While direct studies on radical intermediates of this compound are not prevalent, insights can be drawn from related aminoquinoline compounds.

One notable example is the study of the antimalarial drug amodiaquine, a quinoline derivative. nih.gov One-electron oxidation of amodiaquine, investigated by pulse radiolysis, revealed the formation of a transient semiiminoquinone radical. nih.gov This radical species was found to decay rapidly in a second-order process in the absence of other solutes. nih.gov However, in the presence of antioxidants like ascorbate, the radical was rapidly "repaired," highlighting the role of radical intermediates in its mechanism of action and potential toxicity. nih.gov

The formation of radical intermediates from this compound could be envisaged under oxidative conditions. The amino group at the 5-position could undergo one-electron oxidation to form a radical cation. This species could then participate in subsequent reactions. Experimental techniques such as electron paramagnetic resonance (EPR) spectroscopy are instrumental in the direct detection and characterization of radical intermediates. Chemical trapping experiments, where a radical scavenger is introduced to the reaction mixture, can also provide indirect evidence for the presence of radicals. acs.org For instance, the use of radical scavengers like 2,6-di-tert-butyl-4-hydroxytoluene (BHT) can lead to the formation of stable adducts that can be identified, confirming the intermediacy of radicals. acs.org

Interaction Mechanisms with Nanomaterials

Fluorescence Quenching Mechanisms (Static vs. Dynamic)

The interaction of fluorescent molecules like quinoline derivatives with nanomaterials can lead to a decrease in their fluorescence intensity, a phenomenon known as fluorescence quenching. researchgate.netnih.gov This process can occur through two primary mechanisms: static and dynamic quenching.

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (nanoparticle). This complex formation alters the absorption spectrum of the fluorophore.

Dynamic quenching , on the other hand, results from collisional encounters between the excited-state fluorophore and the quencher. In this case, the absorption spectrum of the fluorophore remains unchanged.

Studies on the interaction of fluoroquinolones with gold nanoparticles (AuNPs) have shown significant fluorescence quenching. researchgate.net The noncovalent adsorption of the fluoroquinolones onto the surface of the AuNPs is believed to be the primary cause of this quenching. researchgate.net The quenching efficiency was observed to be dependent on the size of the AuNPs, with larger nanoparticles exhibiting a greater quenching effect. researchgate.net

The Stern-Volmer equation is often used to analyze fluorescence quenching data and to distinguish between static and dynamic quenching. The equation is given by:

F0/F = 1 + KSV[Q]

where F0 and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant. The linearity of the Stern-Volmer plot (F0/F vs. [Q]) and the temperature dependence of KSV can help differentiate between the two quenching mechanisms. For dynamic quenching, KSV increases with temperature, whereas for static quenching, it decreases.

Table 2: Comparison of Static and Dynamic Fluorescence Quenching

| Feature | Static Quenching | Dynamic Quenching |

| Mechanism | Formation of a ground-state complex | Collisional encounters |

| Effect on Absorption Spectrum | Changes observed | No change observed |

| Temperature Dependence of KSV | Decreases with increasing temperature | Increases with increasing temperature |

| Effect on Fluorophore Lifetime | Unchanged | Decreased |

Förster Resonance Energy Transfer (FRET) Analysis in Nanoparticle Interactions

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that can occur between a donor fluorophore in an excited state and a nearby acceptor molecule (which can be another fluorophore or a nanoparticle). nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring nanoscale distances. nih.gov

In the context of nanoparticle interactions, FRET can be a significant mechanism for fluorescence quenching. researchgate.net For FRET to occur, there must be an overlap between the emission spectrum of the donor (e.g., this compound) and the absorption spectrum of the acceptor (e.g., a gold nanoparticle). nih.gov

The interaction between fluoroquinolones and gold nanoparticles has been suggested to involve FRET as a possible quenching mechanism. researchgate.net The broad absorption spectrum of gold nanoparticles can effectively overlap with the emission spectra of many fluorescent molecules, including quinoline derivatives. The adsorption of the fluorophore onto the nanoparticle surface brings the donor and acceptor into close proximity, facilitating efficient energy transfer and resulting in quenching of the fluorophore's fluorescence. nih.gov

FRET-based systems involving nanoparticles have been developed for various sensing applications. researchgate.net For instance, a FRET-reporter nanoparticle system was designed to monitor the intracellular release of active compounds. researchgate.net In this system, a donor fluorophore was stably linked to the nanoparticle, while an acceptor was attached via a cleavable linker. The loss of FRET upon cleavage of the linker indicated the release of the acceptor compound. researchgate.net A similar approach could potentially be employed to study the interaction and release of this compound from a nanoparticle-based delivery system.

Advanced Applications and Future Research Directions in Organic Synthesis

Role as Versatile Synthetic Building Blocks

The strategic placement of an amino and a fluoro group on the quinoline (B57606) core, along with a methyl group, endows 6-Fluoro-2-methylquinolin-5-amine with a unique reactivity profile, making it a valuable precursor in organic synthesis.

Precursors for Complex Heterocyclic Systems

Amino-substituted heterocyclic compounds are well-established as key starting materials for the construction of more elaborate molecular architectures. The amino group in this compound serves as a versatile handle for a variety of chemical transformations, including diazotization followed by substitution, acylation, and condensation reactions. These reactions open pathways to a diverse range of polyfunctionalized quinoline derivatives. While specific examples utilizing this compound are not yet widely documented, the established chemistry of amino-heterocycles suggests its potential in synthesizing novel polycyclic and multi-substituted heterocyclic systems. The reactivity of aminoazoles, for instance, in controlled multidirectional interactions to produce diverse chemical entities, provides a strong parallel for the anticipated utility of this compound in creating libraries of complex molecules. frontiersin.org

Synthesis of Fused Quinoline Ring Systems

The development of new methods for the synthesis of fused tetracyclic quinoline derivatives is an active area of research. nih.gov These fused systems are of interest for their potential applications in medicinal chemistry and materials science. The presence of the amino group at the 5-position and the fluorine atom at the 6-position of this compound makes it a prime candidate for intramolecular cyclization reactions to form new rings fused to the quinoline core. For example, derivatization of the amino group with a suitable partner containing a reactive functional group could facilitate a subsequent ring-closing reaction onto the adjacent carbon atom of the quinoline ring. Although specific synthetic routes starting from this compound to fused systems are yet to be extensively reported, the general strategies for synthesizing fused quinolines often involve such intramolecular cyclizations. nih.gov

Development of Fluorescent Probes and Labels

The inherent fluorescence of the quinoline ring system can be modulated by the introduction of electron-donating and electron-withdrawing groups. The amino and fluoro substituents on this compound are expected to influence its photophysical properties, making it a candidate for the development of novel fluorescent tools.

Covalent Attachment to Biomolecules (e.g., nucleic acids, proteins)

Amine-reactive fluorescent labels are widely used for the detection and tracking of biomolecules. nih.gov The primary amine group of this compound provides a direct point of attachment for covalent labeling of biomolecules such as proteins and nucleic acids. This can be achieved through the formation of stable amide or sulfonamide bonds by reacting the amine with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) or sulfonyl chlorides present on the biomolecule or a linker. While the use of this compound for this purpose is still in a conceptual stage, the principle is well-established with other amino-containing fluorophores.

Sensing Applications (e.g., Solvent Polarity Sensing)

The fluorescence of many organic dyes is sensitive to the local environment, a property known as solvatochromism. This sensitivity can be exploited for sensing applications, such as determining the polarity of a solvent or the binding of a molecule to a biological target. The intramolecular charge transfer (ICT) character, which is often influenced by donor-acceptor substituents on an aromatic core, is a key factor in solvatochromic fluorophores. The amino and fluoro groups on the quinoline scaffold of this compound could impart such ICT characteristics, leading to changes in its fluorescence emission spectrum in response to solvent polarity. Further investigation into its photophysical properties is required to explore its potential as a fluorescent sensor.

Contributions to Material Science Research

Quinoline derivatives are utilized in the development of various functional materials, including organic light-emitting diodes (OLEDs), dyes, and pigments. The introduction of a fluorine atom can enhance properties such as metabolic stability and bioavailability in medicinal contexts, and in materials science, it can influence electronic properties and intermolecular interactions. The specific contributions of this compound to material science are yet to be detailed in scientific literature, but its structural features suggest potential for exploration in the design of novel organic electronic materials.

Development of Optoelectronic Devices (e.g., OLEDs, Organic Photovoltaic Cells)

Quinoline derivatives are recognized as important ligands in the preparation of phosphorescent complexes for Organic Light-Emitting Diodes (OLEDs). jocpr.com The introduction of substituents into the quinoline ring is a key strategy for tuning the emission wavelengths of metal chelates to cover the entire visible spectrum. researchgate.net For instance, novel 8-hydroxyquinoline (B1678124) metallic derivatives have been synthesized and utilized in multilayer OLEDs, demonstrating their potential as candidates for yellow light-emitting devices. researchgate.netrsc.org

Although specific studies on this compound in optoelectronics are not yet prevalent, the structural features of this molecule suggest its potential utility. The amine group at the 5-position may facilitate electron transport in semiconducting polymers, a crucial aspect for OLEDs and organic photovoltaic cells. vulcanchem.com Furthermore, push-pull type fluorescent amino-quinoline derivatives have been shown to exhibit unique fluorescence properties, including solvatochromism, making them suitable for various optical applications. nih.gov The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom in this compound could create a push-pull system, potentially leading to interesting photophysical properties.

Research on related compounds provides a basis for the potential performance of quinoline derivatives in optoelectronic devices. The table below summarizes the performance of some substituted quinoline derivatives in OLEDs.

| Compound | Device Configuration | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A) | Emission Color | Reference |

| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | Multilayer OLED | 7123 | 2.26 | Yellow | rsc.org |

| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc | Multilayer OLED | 9143 | 2.60 | Yellow | rsc.org |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | ITO/NPB/DMeOBQ/CsF/Al | - | - | Blue | researchgate.net |

Future Research Perspectives and Emerging Challenges

The exploration of this compound and its derivatives is an emerging area of research with several promising future directions and inherent challenges.

Exploration of Novel Reactivity Patterns and Selectivities

The reactivity of the quinoline ring is well-established, with electrophilic substitution typically occurring at the 5- and 8-positions. numberanalytics.comyoutube.com The presence of both an activating amino group and a deactivating but ortho-, para-directing fluoro group on the benzene (B151609) ring portion of this compound presents an interesting case for studying its reactivity. The interplay of these substituents could lead to novel reactivity patterns and selectivities in electrophilic substitution reactions.

Furthermore, the amino group can be a site for various functionalizations. For example, palladium-catalyzed C-H activation reactions have been used to synthesize push-pull type fluorescent amino-quinoline derivatives with high yields. nih.gov Exploring such reactions with this compound could lead to a new class of functional materials. The development of efficient synthetic methods for 4-functionalized quinoline derivatives through one-pot, three-component reactions involving arylamines highlights the potential for developing complex molecules from simple precursors. nih.gov

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. tandfonline.comacs.org Traditional methods for quinoline synthesis often require harsh conditions and hazardous reagents. tandfonline.com Consequently, the development of sustainable and eco-friendly synthetic protocols for this compound is a critical research area.

Several green approaches for the synthesis of quinoline derivatives have been reported, which could be adapted for this specific compound. These methods include:

Solvent-free and catalyst-free conditions: An environmentally friendly method for synthesizing functionalized quinolines from imines and styrene (B11656) has been developed, avoiding the use of destructive organic solvents. jocpr.com

Use of green solvents and catalysts: Eco-friendly techniques utilizing water as a solvent and catalysts like p-toluene sulfonic acid have been employed for the one-pot synthesis of quinoline derivatives. tandfonline.com Reusable catalysts such as Amberlyst-15 in ethanol (B145695) have also been used for the synthesis of quinolones. tandfonline.com

Microwave-assisted synthesis: Microwave irradiation has been shown to be an efficient method for the synthesis of substituted quinolines, often leading to shorter reaction times and higher yields. tandfonline.com

The table below outlines some green synthetic approaches for quinoline derivatives.

| Synthetic Method | Catalysts/Solvents | Key Advantages | Reference |

| Three-component cascade Mannich addition with C-C formative cyclization | Zirconocene dichloride, trimellitic acid, copper oxide / isopropanol (B130326) and water | Eco-friendly catalyst system, green solvent, excellent yields | tandfonline.com |

| Povarov reaction | Reusable Amberlyst-15 / ethanol | Reusable catalyst, mild reaction conditions | tandfonline.com |

| One-pot three-component technique | p-Toluene sulfonic acid / water | Eco-friendly solvent, good yields | tandfonline.com |

Integration with Machine Learning and AI for Accelerated Discovery and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science and drug discovery by accelerating the design and prediction of properties of new molecules. mdpi.comnih.govusnccm.org These computational tools can be particularly valuable in exploring the vast chemical space of quinoline derivatives.

For a compound like this compound, ML models could be employed to:

Predict material properties: AI/ML methods can accelerate the prediction of material properties, which is crucial for identifying promising candidates for applications like OLEDs. usnccm.org

Generate novel molecular structures: Generative AI models, such as the medical generative adversarial network (MedGAN), have been successfully used to generate novel quinoline scaffolds with drug-like attributes. azoai.com This approach could be adapted to design new derivatives of this compound with optimized optoelectronic properties.

Accelerate chemical synthesis: Autonomous chemical synthesis robots driven by AI can significantly speed up the discovery and optimization of synthetic routes for molecules, potentially outperforming human chemists in speed and accuracy. sciencedaily.com This technology could be instrumental in developing efficient syntheses for novel quinoline derivatives.

The use of AI in materials discovery is rapidly advancing, with self-driving laboratories now capable of collecting data at an unprecedented rate, dramatically expediting the research process. sciencedaily.com By leveraging these computational advancements, the exploration and application of this compound and its analogs can be significantly accelerated.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Fluoro-2-methylquinolin-5-amine?

- Methodological Answer : A common approach involves palladium-catalyzed hydrogenation of nitro intermediates. For example, hydrogenation of 6-fluoro-2-methylquinolin-5-nitro derivatives using Pd/C in methanol under H₂ pressure achieves high yields (≥90%) . Alternatively, Schiff base formation via condensation of quinoline derivatives with amino-containing precursors (e.g., benzimidazoles) in DMF or ethanol at room temperature can yield structurally related quinoline amines . Optimization should focus on solvent selection (methanol or ethanol), catalyst loading (5–10% Pd/C), and reaction time (1–4 hours).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>97% as per GC analysis in related aniline derivatives) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., fluorine at C6, methyl at C2) by comparing chemical shifts to analogues like 4-fluoro-2-methylaniline (δH ~6.5–7.2 ppm for aromatic protons) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for fluorine and amine positioning .

Advanced Research Questions

Q. How can this compound serve as a scaffold for tau protein-targeted PET tracers in neurodegenerative disease research?

- Methodological Answer : Structural analogs (e.g., MK-6240 and JNJ-64326067) demonstrate that fluorinated quinolines bind selectively to neurofibrillary tangles (NFTs) . To adapt this compound:

- Introduce a radiolabel (e.g., ¹⁸F) at the fluorine position via nucleophilic substitution or prosthetic group coupling .

- Optimize pharmacokinetics by modifying lipophilicity (logP ~2–3) through substituent tuning, ensuring blood-brain barrier penetration .

- Validate selectivity via autoradiography in post-mortem Alzheimer’s brain sections, comparing binding to NFTs vs. amyloid plaques .

Q. What strategies resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions may arise from protonation states or impurities. Systematic approaches include:

- pH-dependent solubility profiling : Measure solubility in buffers (pH 1–12) to account for amine protonation (pKa ~4–5) .

- Hansen solubility parameters : Compare experimental solubility in solvents like methanol (HSP δD ~14.7, δP ~12.3) vs. methyl ethyl ketone (δD ~16.0, δP ~9.0) to identify mismatches .

- Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products affecting solubility measurements .

Q. How can researchers design experiments to assess the reactivity of the amine group in this compound under varying conditions?

- Methodological Answer :

- Kinetic studies : Monitor reactions (e.g., acylation, sulfonation) via in situ FTIR or LC-MS to track amine consumption rates .

- Protection/deprotection strategies : Use Boc or Fmoc groups to temporarily block the amine, enabling selective functionalization at other positions .

- Computational modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict nucleophilic attack susceptibility at the amine site .

Data Analysis and Experimental Design

Q. What frameworks (e.g., PICOT, FINER) are suitable for structuring studies on this compound’s biological activity?

- Methodological Answer :

- PICOT Framework :

- Population : In vitro tau aggregates or transgenic mouse models.

- Intervention : Dose-dependent application of this compound derivatives.

- Comparison : Benchmark against clinical PET tracers like flortaucipir .

- Outcome : Binding affinity (Ki) measured via competitive radioligand assays .

- Time : Acute (24-hour imaging) vs. chronic (neuropathology over weeks) .

- FINER Criteria : Ensure feasibility (radiolabeling infrastructure), novelty (unexplored substituents), and relevance to tauopathy therapeutics .

Q. How should researchers address discrepancies in reported binding affinities of quinoline derivatives for tau proteins?

- Methodological Answer :

- Standardize assay conditions : Use consistent protein concentrations (e.g., 1 µM recombinant tau) and buffer ionic strength (e.g., 150 mM NaCl) .

- Control for fibril morphology : Characterize tau aggregates via TEM or Thioflavin T fluorescence to ensure uniformity .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare data across studies and identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.